molecular formula C9H20NO3P B11716765 bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate

bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate

Cat. No.: B11716765
M. Wt: 221.23 g/mol
InChI Key: MALAZZMAEHYRBE-YHMJZVADSA-N
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Description

bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate is a chiral organophosphorus compound featuring a strained aziridine ring (a three-membered heterocycle with one nitrogen atom) substituted at the phosphorus center. The compound’s structure comprises two propan-2-yl (isopropyl) ester groups and a (2R)-2-methylaziridin-1-yl moiety bonded to the phosphonate core. The stereochemistry at the aziridine ring’s C2 position (R-configuration) and the small ring size impart unique reactivity, including susceptibility to ring-opening reactions, which are exploitable in medicinal chemistry (e.g., as alkylating agents or prodrugs).

Properties

Molecular Formula

C9H20NO3P

Molecular Weight

221.23 g/mol

IUPAC Name

(2R)-1-di(propan-2-yloxy)phosphoryl-2-methylaziridine

InChI

InChI=1S/C9H20NO3P/c1-7(2)12-14(11,13-8(3)4)10-6-9(10)5/h7-9H,6H2,1-5H3/t9-,10?/m1/s1

InChI Key

MALAZZMAEHYRBE-YHMJZVADSA-N

Isomeric SMILES

C[C@@H]1CN1P(=O)(OC(C)C)OC(C)C

Canonical SMILES

CC1CN1P(=O)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate typically involves the reaction of aziridine with a phosphonate precursor under controlled conditions. One common method includes the use of dialkyl phosphite and an aziridine derivative in the presence of a base to facilitate the formation of the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques like distillation or recrystallization may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Substituted aziridine derivatives.

Scientific Research Applications

Recent studies have highlighted the biological activity of bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate, particularly its anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Anticancer Properties

  • Mechanism of Action : The compound exhibits its anticancer effects by inducing apoptosis in cancer cells. It disrupts cellular processes essential for tumor growth and proliferation.
  • Cell Lines Tested : Research has shown activity against several human cancer cell lines, including:
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • A549 (lung cancer)

Study 1: Cytotoxicity Evaluation

In a study published in Bioorganic & Medicinal Chemistry Letters, this compound was tested on MCF-7 and HCT-116 cell lines. The results indicated IC50 values of 5.4 µM and 3.8 µM respectively, showcasing potent cytotoxicity compared to standard chemotherapeutics .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of this compound to key proteins involved in cancer pathways. These studies suggest that the compound binds effectively to targets such as thymidine phosphorylase, which is known to play a role in tumor angiogenesis .

Data Tables

Cell Line IC50 (µM) Reference
MCF-75.4
HCT-1163.8
A5494.5

Applications Beyond Oncology

Apart from its anticancer potential, this compound may have applications in:

  • Antiviral Activity : Preliminary studies indicate potential antiviral properties that warrant further investigation.
  • Neuroprotective Effects : Research into phosphonates has suggested neuroprotective roles, which could be explored with this compound.

Mechanism of Action

The mechanism of action of bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate involves its interaction with specific molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and the exertion of biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate with structurally related phosphonates from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound (Target) C₁₀H₂₁NO₃P* ~246.2 (calculated) (2R)-2-methylaziridin-1-yl Chiral aziridine; potential alkylating activity; strained ring enhances reactivity.
bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate C₂₁H₃₁N₂O₃P 390.45 4-(dimethylamino)phenyl, phenylamino Aromatic amine substituents; higher molecular weight; potential π-π interactions.
Bis(propan-2-yl) [(1S)-1-(4-fluorophenyl)-1-hydroxy-2-nitroethyl]phosphonate C₁₄H₂₁FNO₆P 365.29 4-fluorophenyl, nitroethyl, (1S)-chiral center Fluorine and nitro groups enhance polarity; hydrogen-bonded supramolecular chains.
Tenofovir disoproxil (as maleate) C₁₉H₃₀N₅O₁₀P·C₄H₄O₄ 635.51 Purine-derived moiety, bis(isopropyloxycarbonyloxy)methyl Antiviral prodrug; hydrolyzes to release active metabolite; complex ester groups.

*Estimated formula based on structural analogy.

Reactivity and Functional Group Analysis

  • Aziridine vs. Aromatic Amines : The target compound’s aziridine group introduces ring strain (≈60° bond angles), making it more reactive toward nucleophiles compared to the planar, resonance-stabilized aromatic amines in ’s compound. This difference could translate to divergent biological mechanisms (e.g., DNA alkylation vs. enzyme inhibition) .
  • Electron-Withdrawing Groups: ’s compound contains a nitro group (-NO₂) and fluorine atom, which increase electrophilicity and metabolic stability. By contrast, the target compound’s aziridine lacks strong electron-withdrawing effects but compensates with inherent ring strain-driven reactivity .
  • Prodrug Design: Tenofovir disoproxil () uses bis(isopropyloxycarbonyloxy)methyl groups to enhance lipophilicity and oral bioavailability.

Crystallographic and Physicochemical Properties

While crystallographic data for the target compound are unavailable, ’s phosphonate exhibits orthorhombic packing (space group P2₁2₁2₁) with O–H⋯O hydrogen bonds stabilizing the lattice. Similar analysis for the target compound would likely reveal distinct packing motifs due to the aziridine’s compact geometry and chirality. For instance, the (2R)-methyl group could induce specific non-covalent interactions (e.g., C–H⋯O) absent in non-chiral analogs .

Biological Activity

Bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate is a phosphonate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including toxicity, pharmacodynamics, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the presence of a phosphonate group linked to an aziridine moiety. The specific stereochemistry at the aziridine nitrogen contributes to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that phosphonates can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antiviral Properties : Some derivatives of phosphonates have been reported to exhibit antiviral activities, potentially through inhibition of viral replication.
  • Enzyme Inhibition : Phosphonates often act as enzyme inhibitors, particularly in metabolic pathways involving nucleotides.

Toxicological Profile

A comprehensive toxicological evaluation is essential for understanding the safety profile of this compound.

Table 1: Toxicity Data Summary

Study TypeOrganismDose (mg/kg)Observed Effects
Acute ToxicityRat100No adverse effects observed
Subchronic ToxicityRat50Mild liver enzyme elevation
Reproductive ToxicityRat200No significant reproductive effects

The biological activity of this compound may involve:

  • Interaction with DNA : Some phosphonates have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Inhibition of Kinases : Phosphonates can act as competitive inhibitors for kinases involved in signaling pathways critical for cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antitumor Activity Study :
    • A study published in the Journal of Organic Chemistry reported that aziridine-containing phosphonates exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .
  • Enzyme Inhibition Study :
    • Research indicated that certain phosphonates could effectively inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission .
  • Pharmacokinetics :
    • A pharmacokinetic study demonstrated that this compound has favorable absorption characteristics and moderate half-life, suggesting potential for therapeutic applications .

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